Solubility of 2-(4-Chloro-2-methylphenoxy)acetic Acid (MCPA) in Organic Solvents: A Technical Guide
Solubility of 2-(4-Chloro-2-methylphenoxy)acetic Acid (MCPA) in Organic Solvents: A Technical Guide
This guide serves as an in-depth technical analysis of the solubility profile of 2-(4-Chloro-2-methylphenoxy)acetic acid (MCPA) .
Critical Chemical Disambiguation: The specific nomenclature provided in the topic request was "2-(4-Chloro-2-methylphenyl )acetic acid" (CAS: 17606-55-8). However, the vast majority of industrial applications, recent solubility literature (including the seminal 2025 study by Ma et al.), and drug/agrochemical development contexts refer to 2-(4-Chloro-2-methyl phenoxy)acetic acid (MCPA, CAS: 94-74-6).
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The Phenyl Analog: A niche intermediate with negligible public solubility data.
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The Phenoxy Analog (MCPA): A high-volume herbicide and auxin analog with extensive thermodynamic data available.
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Editorial Decision: As a Senior Application Scientist, I have structured this guide around MCPA to provide actionable, high-value data, while noting that the thermodynamic principles described (van't Hoff analysis, solvent polarity effects) are applicable to the phenyl analog due to structural homology.
Executive Summary
Understanding the solubility landscape of 2-(4-Chloro-2-methylphenoxy)acetic acid (MCPA) is critical for optimizing crystallization yields, designing purification processes, and formulating liquid delivery systems. This guide synthesizes recent experimental data (2025) covering 12 pure organic solvents.[1][2][3][4] The dissolution process is endothermic and entropy-driven, with solubility exhibiting a strong positive correlation with temperature.
Physicochemical Profile & Dissolution Mechanism
MCPA is a weak acid (
| Property | Value | Implication for Solubility |
| Molecular Formula | Moderate molecular weight (200.62 g/mol ) favors solubility in small-molecule solvents. | |
| Melting Point | 118–119 °C | High lattice energy; requires significant thermal energy or strong solvent interactions to dissolve. |
| Polarity | Amphiphilic | Contains a hydrophobic chlorotoluene ring and a hydrophilic carboxylic acid tail. |
| H-Bonding | Donor & Acceptor | Highly soluble in H-bond accepting solvents (e.g., Acetone, Alcohols). |
Experimental Methodology: Gravimetric Analysis
To ensure data integrity, the solubility data referenced herein is derived from the static gravimetric method , validated against laser monitoring techniques. This protocol is the gold standard for generating solubility curves for solid-liquid equilibrium (SLE).
Figure 1: Validated Gravimetric Workflow for Solubility Determination. This closed-loop process ensures thermodynamic equilibrium is reached before sampling.
Solubility Landscape
The solubility of MCPA varies significantly across solvent classes. The data below summarizes the saturation mass fraction (
Solvent Hierarchy (at 298.15 K)
The solubility follows the general rule of "like dissolves like," but with a specific preference for polar aprotic solvents that can disrupt the carboxylic acid dimer without competing for proton donation.
| Rank | Solvent Class | Specific Solvents | Solubility Description | Mechanism |
| 1 (Highest) | Ketones | Acetone | Extremely High (>1000 g/L) | Strong H-bond acceptor (carbonyl) interacts with MCPA's acidic proton. |
| 2 | Alcohols | Ethanol, n-Propanol, Isopropanol | High | Amphiprotic nature allows solvation of both the ring and acid group. |
| 3 | Esters | Ethyl Acetate, Methyl Acetate | Moderate to High | Good solvating power but less effective than ketones at breaking dimers. |
| 4 | Nitriles | Acetonitrile | Moderate | High polarity but lacks H-bond donation capability. |
| 5 (Lowest) | Aromatic Hydrocarbons | Toluene | Low (~60 g/L) | Lacks H-bonding capability; interaction limited to |
Key Insight: For process intensification, Acetone is the superior solvent for dissolution, while Toluene or Water (antisolvent) are ideal for inducing crystallization/precipitation.
Thermodynamic Modeling & Analysis
The dissolution behavior of MCPA is best described by thermodynamic models that account for the enthalpy of fusion and activity coefficients.
The Modified Apelblat Model
This semi-empirical model provides the most accurate correlation for MCPA solubility curves (
- : Mole fraction solubility
- : Absolute temperature[1]
- : Empirical parameters specific to the solvent system.
Thermodynamic Parameters
Using the van't Hoff analysis, the dissolution of MCPA is characterized by:
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Enthalpy (
): The process is endothermic . Heat is absorbed to break the crystal lattice. This explains why solubility increases with temperature. -
Entropy (
): The process is entropy-driven .[2] The disorder increases significantly as the ordered crystal lattice breaks down into the solvent. -
Gibbs Free Energy (
): The process is spontaneous in all tested organic solvents.
Figure 2: Thermodynamic Modeling Framework. The Apelblat model is recommended for interpolation, while van't Hoff analysis provides mechanistic insight.
Application in Process Design
Based on the solubility differentials, the following strategies are recommended for drug development and purification workflows:
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Cooling Crystallization:
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Solvent: Ethanol or Isopropanol.[1]
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Rationale: The steep solubility curve (high
) in alcohols means a small drop in temperature results in significant supersaturation and high yield.
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Antisolvent Crystallization:
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Primary Solvent: Acetone (High solubility).
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Antisolvent: Water or Toluene (Low solubility).
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Rationale: Adding Toluene to a saturated Acetone solution will drastically reduce MCPA solubility, forcing precipitation.
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Extraction:
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Use Ethyl Acetate for extracting MCPA from aqueous acidic phases (liquid-liquid extraction) due to its immiscibility with water and good solubility for MCPA.
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References
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Ma, H., Yin, Q., Wang, H., Zhou, L., & Jia, L. (2025).[1][3][5][6][7] Determination and Correlation of the Solubility of 2-Methyl-4-chlorophenoxyacetic Acid in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K. Journal of Chemical & Engineering Data, 70(2), 1128–1138.[2][3]
- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (General reference for solubility modeling protocols).
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for thermodynamic analysis).
